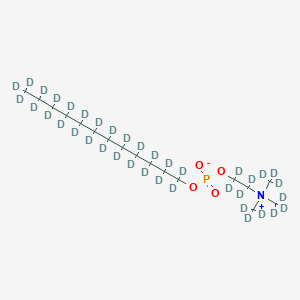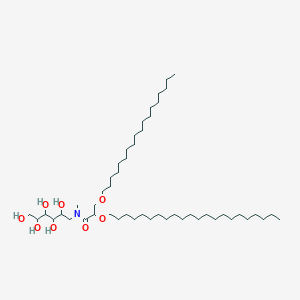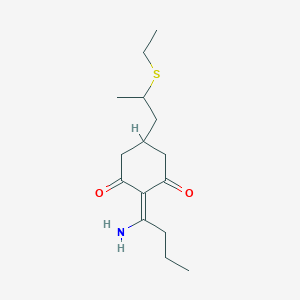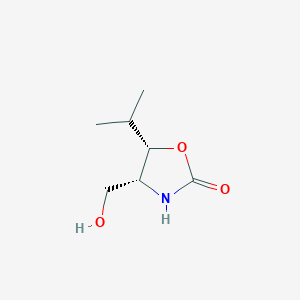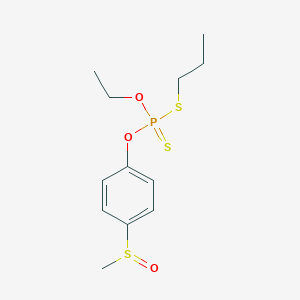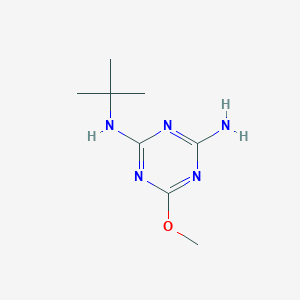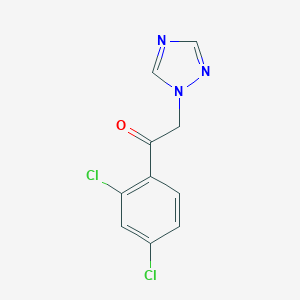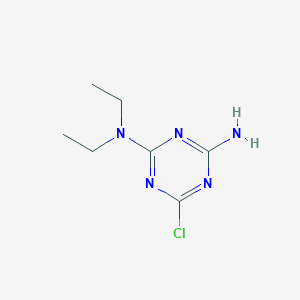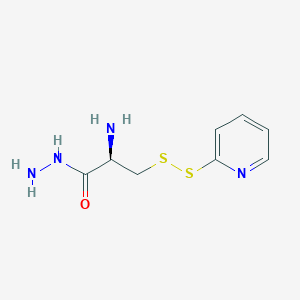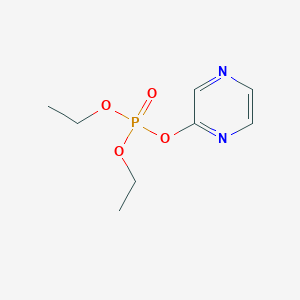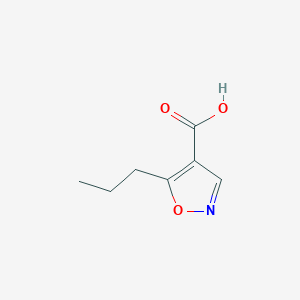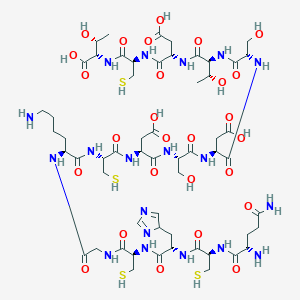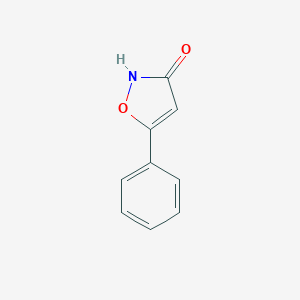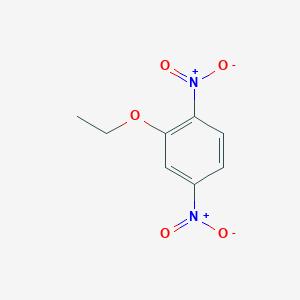
Benzene, 2-ethoxy-1,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-ethoxy-1,4-dinitro- is a chemical compound that is commonly used in scientific research. It is also known as nitrophenetole or 2-ethoxy-1,4-dinitrobenzene. This compound is used in a variety of applications, including as a reagent in organic synthesis and as a tool for studying the biochemical and physiological effects of nitro compounds.
Mécanisme D'action
The mechanism of action of benzene, 2-ethoxy-1,4-dinitro- is not well understood. However, it is believed to act as a prodrug, meaning that it is metabolized in the body to produce active compounds. These active compounds are thought to interact with cellular proteins and enzymes, leading to changes in cellular function.
Effets Biochimiques Et Physiologiques
Benzene, 2-ethoxy-1,4-dinitro- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce liver damage in rats and to cause oxidative stress in cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzene, 2-ethoxy-1,4-dinitro- in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research involving benzene, 2-ethoxy-1,4-dinitro-. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its effects on different cell types and in different organs. Additionally, research could focus on the development of new drugs based on the structure of benzene, 2-ethoxy-1,4-dinitro-.
Méthodes De Synthèse
The synthesis of benzene, 2-ethoxy-1,4-dinitro- can be achieved through a variety of methods. One common method involves the nitration of 2-ethoxyaniline with a mixture of nitric and sulfuric acids. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Benzene, 2-ethoxy-1,4-dinitro- is commonly used in scientific research as a reagent in organic synthesis. It is also used as a tool for studying the biochemical and physiological effects of nitro compounds. Specifically, it has been used to study the effects of nitro compounds on the liver and other organs.
Propriétés
Numéro CAS |
133070-80-1 |
|---|---|
Nom du produit |
Benzene, 2-ethoxy-1,4-dinitro- |
Formule moléculaire |
C8H8N2O5 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
2-ethoxy-1,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3 |
Clé InChI |
HYQXQXJWUMOPKU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
Benzene, 2-ethoxy-1,4-dinitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



